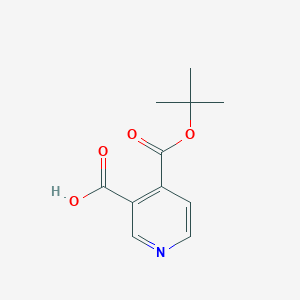

4-(Tert-butoxycarbonyl)nicotinic acid

Description

Contextual Role of Nicotinic Acid Scaffolds in Synthetic Chemistry

The nicotinic acid, or pyridine-3-carboxylic acid, framework is a recurring motif in a vast array of biologically active compounds. As a derivative of pyridine (B92270), this heterocyclic structure is a cornerstone in medicinal chemistry and agrochemical development. researchgate.net Its significance stems from its role as a precursor to essential coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), which are fundamental to cellular metabolism and redox reactions. ontosight.aifrontiersin.org

The inherent biological relevance of the nicotinic acid scaffold has made its derivatives prime candidates for drug discovery. ontosight.ai Researchers have successfully synthesized and evaluated numerous derivatives, revealing a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. ontosight.ainih.govnih.gov These compounds have shown potential in treating a range of conditions such as pneumonia, kidney diseases, and even Alzheimer's disease. researchgate.netchemistryjournal.net

Beyond medicine, nicotinic acid derivatives are integral to the development of modern agrochemicals. For instance, certain nicotinamide derivatives have been engineered as potent succinate (B1194679) dehydrogenase (SDH) inhibitors, which are effective fungicides used to protect crops. nih.gov The versatility of the nicotinic acid scaffold allows chemists to modify its structure to fine-tune its biological activity, making it a privileged starting point for creating novel and effective molecules. researchgate.net

Below is a data table summarizing the key properties of the parent compound, Nicotinic Acid.

| Property | Value |

|---|---|

| Synonyms | Niacin, Vitamin B3, Pyridine-3-carboxylic acid |

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight | 123.11 g/mol |

| Melting Point | 236-239 °C |

| Appearance | White to off-white solid |

| CAS Number | 59-67-6 |

Strategic Significance of N-Protection, Emphasizing the tert-Butoxycarbonyl (Boc) Group, in Pyridine Carboxylic Acid Derivatives

While the nicotinic acid scaffold is a valuable synthetic starting point, the reactivity of the pyridine nitrogen can complicate multi-step syntheses. The nitrogen atom can act as a nucleophile or a base, potentially interfering with desired chemical transformations on other parts of the molecule. To circumvent this, chemists employ protecting groups to temporarily mask the nitrogen's reactivity. masterorganicchemistry.com

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for nitrogen atoms in organic synthesis. researchgate.net Its popularity stems from a combination of favorable characteristics: it is easily introduced, remarkably stable under a wide range of reaction conditions, and can be removed cleanly under mild acidic conditions. researchgate.netresearchgate.net The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org

The strategic advantage of the Boc group lies in its robustness and orthogonality. It is stable in the presence of strong bases, various nucleophiles, and conditions for catalytic hydrogenation. researchgate.nettotal-synthesis.com This stability allows for selective chemical modifications elsewhere in the molecule without disturbing the protected nitrogen. Furthermore, its acid-lability makes it "orthogonal" to other common protecting groups like Fmoc (which is base-labile) and Cbz (which is removed by hydrogenation). masterorganicchemistry.comtotal-synthesis.com This orthogonality is crucial in complex syntheses, enabling the selective deprotection of different functional groups at various stages. masterorganicchemistry.com

In the context of pyridine derivatives, Boc protection is instrumental for controlling regioselectivity in reactions such as metal-catalyzed C-H functionalization. nih.gov By temporarily engaging the nitrogen, the Boc group can direct incoming reagents to specific positions on the pyridine ring, a level of control that would be difficult to achieve with the unprotected heterocycle. nih.gov The removal of the Boc group is often accomplished with acids like trifluoroacetic acid (TFA), which efficiently liberates the free amine and generates volatile byproducts (carbon dioxide and isobutene), simplifying the purification process. masterorganicchemistry.comquora.com

The key features of the Boc protecting group are summarized in the table below.

| Feature | Description |

|---|---|

| Installation | Typically with di-tert-butyl dicarbonate (Boc₂O) and a base. organic-chemistry.org |

| Stability | Resistant to strong bases, many nucleophiles, and catalytic hydrogenation. total-synthesis.com |

| Cleavage | Easily removed under mild, anhydrous acidic conditions (e.g., trifluoroacetic acid). masterorganicchemistry.comquora.com |

| Byproducts | Deprotection yields volatile byproducts (CO₂ and isobutene), simplifying workup. quora.com |

| Orthogonality | Compatible with base-labile (Fmoc) and hydrogenation-labile (Cbz) protecting groups. masterorganicchemistry.comtotal-synthesis.com |

| Synthetic Utility | Enables control of reactivity and regioselectivity in complex syntheses. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)7-4-5-12-6-8(7)9(13)14/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLVHSLSWDACGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformations of 4 Tert Butoxycarbonyl Nicotinic Acid

Carboxylic Acid Moiety Reactivity

The carboxylic acid group is a primary site for transformations such as esterification and amidation. The electronic properties of the N-Boc protected pyridine (B92270) ring influence the reactivity of this group, and the reaction conditions must be chosen carefully to avoid premature cleavage of the acid-labile Boc protecting group.

The synthesis of esters from 4-(Tert-butoxycarbonyl)nicotinic acid is a key transformation. While the Fischer esterification, which utilizes an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common method for converting carboxylic acids to esters, it is generally unsuitable for this substrate. masterorganicchemistry.com The strongly acidic conditions required for the Fischer esterification would lead to the cleavage of the acid-labile N-Boc protecting group. masterorganicchemistry.com

Therefore, alternative, milder methods are employed. These strategies typically involve the activation of the carboxylic acid under neutral or basic conditions before reaction with an alcohol. Common approaches include:

Coupling Agent-Mediated Esterification: Reagents such as 1,3-dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol. researchgate.net This method avoids the use of strong acids and is compatible with the Boc group.

Acid Chloride Formation: The carboxylic acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is a highly reactive intermediate that readily reacts with alcohols, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to form the desired ester. nih.gov This two-step procedure effectively circumvents the need for acidic catalysts.

These methods allow for the synthesis of a variety of ester derivatives, such as methyl, ethyl, or benzyl (B1604629) esters, which can serve as important intermediates in further synthetic steps.

The formation of an amide bond by coupling the carboxylic acid moiety with a primary or secondary amine is one ofthe most significant reactions of this compound. This transformation is central to the synthesis of peptides, peptidomimetics, and other complex molecules in medicinal chemistry. researchgate.net Due to the moderate reactivity of carboxylic acids, a coupling reagent is typically required to activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. nih.govstackexchange.com

A wide array of modern peptide coupling reagents has been developed to ensure efficient amide bond formation with minimal side reactions, such as racemization. lookchem.com These reactions are generally performed under mild conditions compatible with the N-Boc group. The choice of reagent can be tailored based on the steric hindrance of the coupling partners and the desired reaction rate.

Commonly used coupling reagents and strategies include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in conjunction with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or its analogues. masterorganicchemistry.com HOBt reacts with the activated carboxylic acid to form an active ester intermediate, which reduces the risk of racemization and improves coupling efficiency. masterorganicchemistry.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly effective coupling reagents that generate active esters in situ. researchgate.net HATU, which forms a highly reactive OAt-ester, is particularly noted for its high efficiency, even in challenging or sterically hindered couplings. researchgate.net

These strategies enable the coupling of this compound with a diverse range of amines, from simple alkylamines to complex amino acid esters, providing access to a wide variety of amide derivatives.

Table 1: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent Acronym | Full Name | Byproducts | Key Features |

|---|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Commonly used, economical, byproduct easily removed by aqueous workup. nih.gov |

| DCC | 1,3-Dicyclohexylcarbodiimide | Insoluble dicyclohexylurea (DCU) | Highly effective, but DCU byproduct must be removed by filtration. researchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Very efficient, fast reaction rates, low racemization, suitable for hindered couplings. researchgate.net |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Tetramethylurea | Similar to HATU, widely used and effective. researchgate.net |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) related | High coupling efficiency, particularly useful in solid-phase synthesis. researchgate.net |

Pyridine Nitrogen Reactivity and Boc Group Management

The N-Boc group is central to the utility of this molecule, serving as a protecting group for the pyridine nitrogen. Its stability dictates the range of chemical conditions that can be applied, and its selective removal is a critical step in many synthetic sequences.

The tert-butoxycarbonyl (Boc) group is classified as an acid-labile protecting group. clockss.orgchemrxiv.org It is generally stable to a wide range of non-acidic conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. clockss.orgnsf.govwhiterose.ac.uk This stability profile makes it "orthogonal" to other common protecting groups, meaning one can be removed without affecting the other. clockss.org For example, the Boc group is compatible with:

Fmoc (9-fluorenylmethoxycarbonyl) group: Removed with base (e.g., piperidine). clockss.org

Cbz (Benzyloxycarbonyl) group: Removed by catalytic hydrogenation. clockss.org

Alkyl Esters: Generally stable unless harsh basic (saponification) or acidic conditions are used.

However, the stability of a Boc group attached to a nitrogen atom within an aromatic heterocycle, such as pyridine or imidazole, can differ from that of an aliphatic amine. The electron-deficient nature of the pyridine ring can make the N-Boc group more susceptible to cleavage under certain nucleophilic or basic conditions, a phenomenon observed with the N-imidazole (Nim)-Boc group in histidine derivatives. uwindsor.cachemrxiv.org While generally robust to bases like triethylamine, stronger basic conditions or prolonged exposure could lead to undesired deprotection. chemrxiv.org

The removal of the N-Boc group is a frequent and essential step in synthesis. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.

Standard Acidic Deprotection: The most common method for Boc cleavage is treatment with strong acids. chemrxiv.orgnih.gov Protic acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents such as methanol (B129727) or 1,4-dioxane, efficiently remove the Boc group by promoting the formation of a stable tert-butyl cation. clockss.orgnih.govnih.gov

Alternative and Milder Methodologies: To accommodate substrates containing other acid-sensitive functional groups, a variety of milder or non-acidic deprotection methods have been developed. These provide greater flexibility and selectivity in complex syntheses.

Table 2: Selected Methodologies for Selective N-Boc Deprotection

| Reagent(s) | Conditions | Comments |

|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂ (DCM), room temp. | Standard, highly effective, and fast method for acid-labile substrates. nih.gov |

| Hydrochloric Acid (HCl) | HCl in 1,4-dioxane, methanol, or ethyl acetate (B1210297) | Common alternative to TFA; provides the amine as its hydrochloride salt. nih.govnih.gov |

| Iron(III) Chloride (FeCl₃) | Catalytic FeCl₃ in acetonitrile (B52724) | A mild, catalytic Lewis acid method. researchgate.net |

| Aluminum Chloride (AlCl₃) | AlCl₃ in acetonitrile | Allows for selective cleavage of N-Boc in the presence of other acid-sensitive groups. nih.gov |

| Thermolysis | High temperature (e.g., 150-230 °C) in various solvents | Thermal cleavage in the absence of acid; can be selective based on Boc group environment. baranlab.org |

| Oxalyl Chloride / Methanol | (COCl)₂ in MeOH, room temp. | A mild method that proceeds under neutral conditions, possibly via in situ generation of HCl. nih.gov |

| Boiling Water | H₂O, reflux | A catalyst-free, neutral "green chemistry" approach, though high temperatures are required. rsc.org |

| Trimethylsilyl Iodide (TMSI) | TMSI in CH₂Cl₂ or CH₃CN | A neutral but highly reactive reagent suitable for sensitive substrates. nih.gov |

Transformations on the Pyridine Ring System

Modifying the pyridine ring of this compound presents both challenges and opportunities. The electronic nature of the N-Boc protected ring governs its reactivity towards common aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than benzene. nih.govyoutube.com The attachment of the electron-withdrawing N-Boc group further deactivates the ring. Consequently, classical EAS reactions like nitration or Friedel-Crafts alkylation are generally not feasible under standard conditions, which often require strong acids that would cleave the Boc group. youtube.com

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient character of the pyridine ring makes it an excellent candidate for NAS, provided a suitable leaving group (e.g., a halide) is present at the 2- or 4-position. stackexchange.com The N-Boc group would further activate the ring toward nucleophilic attack. While the parent molecule lacks a leaving group, derivatives could be synthesized to undergo such transformations.

Directed Ortho-Metalation (DoM): A powerful strategy for functionalizing the pyridine ring is directed ortho-metalation (DoM). In this reaction, a directing metalating group (DMG) coordinates to an organolithium base (like n-BuLi or s-BuLi), directing deprotonation (lithiation) to an adjacent position. uwindsor.carsc.org For this compound, both the N-Boc group and the C4-carboxylate can act as DMGs. clockss.orgrsc.org There is strong precedent for the successful directed lithiation of isonicotinic acid (the parent acid without the Boc group) at the C3-position using a combination of n-BuLi and a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). clockss.org A similar strategy would likely be effective for the N-Boc protected analogue, generating a lithiated intermediate that can be trapped with a wide range of electrophiles (e.g., I₂, aldehydes, alkyl halides) to install new functional groups at the C3 and/or C5 positions. researchgate.netclockss.org

Modern Halogenation Methods: While direct electrophilic halogenation is difficult, modern synthetic methods can achieve this transformation under conditions compatible with the Boc group. For instance, reaction sequences involving a temporary ring-opening to a Zincke imine intermediate, followed by halogenation and ring-closure, have been successfully applied to complex substrates containing Boc-protected amines. nih.govnsf.gov

Regioselective Functionalization and Substitution Reactions on the Pyridine Core

The chemical behavior of this compound is fundamentally governed by the electronic properties of its substituted pyridine core. The presence of two electron-withdrawing groups, the carboxylic acid at the 3-position and the tert-butoxycarbonyl group at the 4-position, significantly deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, this electronic arrangement makes the ring susceptible to nucleophilic attack and directs functionalization to specific positions.

Strategies for C-4 functionalization of pyridine derivatives have been developed, highlighting the ability to introduce various groups at this position through specific activation methods dntb.gov.ua. In the context of nicotinic acid derivatives, nucleophilic substitution reactions are a key transformation. For instance, 2-chloronicotinic acid can react with various arylamino nucleophiles to form 2-(arylamino)nicotinic acid derivatives, often catalyzed by acids like boric acid or p-toluenesulphonic acid researchgate.net. While this compound does not possess a leaving group at the 2-position, this illustrates the susceptibility of the electron-deficient nicotinic acid scaffold to nucleophilic substitution at the alpha and gamma positions (C2, C6, and C4) if a suitable leaving group is present.

The regioselectivity of these reactions is highly dependent on the nature of the activating group and the reaction conditions. The development of practical and regioselective methods for introducing alkyl groups at the C-4 position of pyridines further underscores the progress in controlling functionalization of this heterocyclic system dntb.gov.ua. Organotin-mediated reactions have also been shown to be effective for the regioselective functionalization of complex molecules, a strategy that could potentially be adapted for specific modifications of the pyridine core in the presence of multiple functional groups nih.govsinica.edu.twtmu.edu.tw. Annulation reactions, such as the [3 + 3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates, provide a pathway to more complex fused heterocyclic systems, demonstrating the versatility of the pyridine core in constructing diverse molecular architectures rsc.org.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The pyridine core of this compound, when appropriately halogenated, is an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecules from simpler precursors mdpi.comnih.gov.

Carbon-Carbon Coupling: Palladium-catalyzed reactions are particularly prominent. The Stille cross-coupling reaction, which pairs an organostannane with an organic electrophile, is a robust method for forming carbon-carbon bonds thermofisher.com. Its mild reaction conditions are compatible with a wide array of functional groups, including esters and carboxylic acids, making it suitable for derivatives of this compound thermofisher.com. For example, a palladium-catalyzed/copper-mediated coupling of substrates bearing a Boc group with organostannane reagents has been shown to proceed in high yields nih.govresearchgate.net. This methodology allows for the introduction of various aryl and heteroaryl groups onto a heterocyclic core nih.gov. The tert-butoxycarbonyl (Boc) group can significantly enhance the reactivity of the substrate in these transformations nih.govresearchgate.net.

Carbon-Heteroatom Coupling: The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is another crucial transformation. Copper-promoted cross-coupling reactions with boronic acids (Chan-Lam coupling) represent a powerful tool for this purpose researchgate.net. Nickel catalysis has also emerged as a sustainable and economical alternative to palladium for cross-coupling reactions, capable of forming C-O, C-N, and C-S bonds psu.edunih.govionicviper.org. These reactions often involve organometallic intermediates in various oxidation states (e.g., Ni(II), Ni(III), Ni(IV)), and the choice of ligand and reaction conditions is critical for achieving high selectivity and yield psu.edunih.gov.

The following table summarizes representative cross-coupling reactions applicable to functionalized pyridine systems.

| Reaction Type | Catalyst System (Typical) | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|---|

| Stille Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Organostannanes (R-SnBu₃) | C-C | Tolerant of many functional groups; mild conditions thermofisher.comnih.gov. |

| Chan-Lam Coupling | Cu(OAc)₂ | Boronic acids (R-B(OH)₂) | C-N, C-O, C-S | Forms bonds with N-H, O-H, and S-H containing compounds researchgate.net. |

| Nickel-Catalyzed C-Heteroatom Coupling | Ni(II) precursors with ligands | Nucleophiles (alcohols, amines, thiols) | C-O, C-N, C-S | Economical alternative to palladium; can involve Ni(IV) intermediates psu.edunih.gov. |

Mechanistic Investigations of Key Reaction Pathways

Detailed Reaction Mechanism Elucidation

Understanding the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The mechanisms often involve complex catalytic cycles and the formation of transient intermediates.

A relevant example is the mechanism of amide-to-ester transformations directed by a tert-butyl nicotinate (B505614) group researchgate.net. In this process, a Zn(OAc)₂ catalyst plays a central role. The mechanism is biomimetic, where the ester substituent on the pyridine ring facilitates the formation of a stable conformer suitable for zinc chelation between the pyridine nitrogen and the amide carbonyl. This chelation activates the amide bond for nucleophilic attack. The coordinated alcohol nucleophile is further activated by hydrogen bonding with the acetate ligand of the catalyst, which also assists in a key proton transfer step researchgate.net.

In transition metal-catalyzed cross-coupling reactions, the mechanism generally follows a catalytic cycle involving three main steps:

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halide bond of the functionalized pyridine substrate.

Transmetalation: The organometallic coupling partner (e.g., organostannane or organoboron compound) transfers its organic group to the metal center.

Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the final product and regenerating the active catalyst.

Recent studies in nickel catalysis have proposed the involvement of higher oxidation states, such as Ni(III) and Ni(IV) nih.gov. For instance, in a four-component carbonylation, a proposed pathway involves an acyl nickel(II) intermediate undergoing a single electron transfer (SET) to generate a Ni(III) complex and an organic radical, which then combine and undergo reductive elimination to yield the product nih.gov. The detection and characterization of such high-valent intermediates provide critical evidence for these mechanistic pathways psu.edunih.govionicviper.org.

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The selectivity of a reaction—chemo-, regio-, and stereoselectivity—is highly dependent on the choice of catalyst and the specific reaction conditions employed.

Influence of Catalysts: The metal center and its ligand sphere are primary determinants of catalytic activity and selectivity. In palladium-catalyzed aminocarbonylation of iodopyridines, the choice of phosphine (B1218219) ligands can influence whether single or double carbon monoxide insertion occurs, leading to either amides or ketoamides mdpi.com. Similarly, in multicomponent reactions, the catalyst is often essential for selecting a specific reaction pathway among several possibilities, thereby avoiding the formation of byproducts mdpi.com. The addition of promoters or co-catalysts can also dramatically alter the performance of Ni-based catalysts by modifying the electron density of the active metal, improving dispersion, and enhancing interactions with the support material mdpi.com. For example, the use of boric acid as a catalyst in the synthesis of 2-(arylamino)nicotinic acid derivatives provides a simple and efficient solvent-free protocol researchgate.net.

Influence of Reaction Conditions: Reaction parameters such as temperature, pressure, and solvent play a critical role in directing reaction outcomes. In the synthesis of niacin (nicotinic acid) via oxidation, reaction temperature is a crucial factor; an optimal temperature maximizes yield, while higher temperatures can lead to the decomposition of reagents like hydrogen peroxide, reducing conversion and selectivity oaepublish.comresearchgate.net. Carbon monoxide pressure is another key variable in carbonylation reactions. Increasing CO pressure can shift the chemoselectivity from amides (single insertion) to ketoamides (double insertion) mdpi.com. The choice of solvent can also be decisive, as demonstrated in certain multicomponent reactions where the solubility of intermediates in different solvents like DMSO, ethanol, or acetonitrile dictates the reaction pathway and final product mdpi.com.

The following table details the influence of various parameters on reaction selectivity.

| Parameter | Influence on Reaction Pathway | Example System |

|---|---|---|

| Catalyst Ligand | Can control the degree of carbonylation (single vs. double insertion) mdpi.com. | Palladium-catalyzed aminocarbonylation of iodopyridines. |

| Metal Additives/Promoters | Enhance catalyst activity and stability, improve dispersion mdpi.com. | Addition of La₂O₃ to Ni/MgAl₂O₄ catalysts for dry reforming. |

| Temperature | Affects reaction rate and can influence selectivity by favoring one pathway or causing decomposition oaepublish.comresearchgate.net. | Oxidation of β-picoline to nicotinic acid. |

| Pressure (e.g., CO) | Shifts equilibrium and selectivity in carbonylation reactions mdpi.com. | Formation of ketoamides from iodopyridines at higher CO pressure. |

| Solvent | Can determine the reaction pathway based on the solubility of intermediates mdpi.com. | Base-catalyzed synthesis of pyridine-3,5-dicarbonitriles. |

4 Tert Butoxycarbonyl Nicotinic Acid As a Versatile Building Block in Complex Molecular Synthesis

Utility in Heterocyclic Compound Synthesis

The pyridine (B92270) moiety within 4-(Tert-butoxycarbonyl)nicotinic acid serves as a key precursor for the construction of more complex heterocyclic systems. Its reactivity and substitution pattern allow for the annulation of additional rings, leading to the formation of fused, bridged, and macrocyclic structures with potential applications in medicinal chemistry and materials science.

Construction of Fused Pyridine Systems (e.g., Pyrano[2,3-c]pyridines)

| Reactant 1 | Reactant 2 | Product | Conditions |

| Substituted Pyridine | β-Ketoester | Pyrano[2,3-c]pyridine | Varies |

| α,β-Unsaturated Carbonyl | Aminopyridine Derivative | Pyrano[2,3-c]pyridine | Varies |

This table represents general synthetic approaches to pyrano[2,3-c]pyridines and suggests potential pathways where a derivative of this compound could be employed.

Synthesis of Nitrogen-Containing Macrocycles and Bridged Systems

Nitrogen-containing macrocycles are of significant interest due to their ability to act as host molecules, catalysts, and therapeutic agents. The pyridine unit of this compound can be incorporated into macrocyclic frameworks through various synthetic strategies. Typically, the synthesis of such macrocycles involves the reaction of a diacid or its derivative with a diamine under high-dilution conditions to favor intramolecular cyclization over polymerization. The two carboxylic acid groups of a deprotected 4-carboxynicotinic acid derivative could serve as anchor points for the construction of the macrocyclic ring.

Similarly, bridged heterocyclic systems containing a pyridine moiety can be synthesized using precursors that allow for the formation of a bridge across the pyridine ring. While specific examples utilizing this compound are scarce in the literature, its structure provides the necessary functional handles for such transformations.

Formation of Oxadiazole and Other Aromatic Heterocycle Derivatives

The 1,3,4-oxadiazole ring is a common bioisostere for ester and amide functionalities and is found in many pharmacologically active compounds. A general and widely used method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. This can be achieved by reacting a carboxylic acid with a hydrazide, followed by treatment with a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

In a relevant study, nicotinic acid was converted to its corresponding acid hydrazide, which was then reacted with various aromatic aldehydes to form hydrazones. Subsequent oxidative cyclization of these hydrazones yielded 2-(3-pyridyl)-5-aryl-1,3,4-oxadiazoles. Although this research did not employ the tert-butoxycarbonyl-protected version, it demonstrates a viable synthetic route where this compound could be used as the starting carboxylic acid to introduce a protected pyridine moiety into the oxadiazole ring. The Boc group would offer the advantage of masking the pyridine nitrogen's basicity and allowing for further selective modifications.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| This compound | Thionyl chloride | Hydrazine hydrate | This compound hydrazide |

| This compound hydrazide | Aromatic aldehyde | Oxidizing agent | 2-(Pyridin-4-yl)-5-aryl-1,3,4-oxadiazole (after deprotection) |

This table outlines a plausible synthetic pathway for the formation of oxadiazole derivatives from this compound based on established methodologies.

Applications in Peptide and Peptidomimetic Chemistry

The rigid and well-defined geometry of the pyridine ring makes this compound an attractive scaffold for the synthesis of peptides and peptidomimetics. Its incorporation can introduce conformational constraints and new recognition elements into peptide structures.

Compatibility with Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. The Boc protecting group is a key component of one of the two major SPPS strategies. In Boc-based SPPS, the N-terminal α-amino group of the growing peptide chain is protected with a Boc group, which is cleaved by treatment with an acid, typically trifluoroacetic acid (TFA), at each cycle of amino acid addition.

The compatibility of the Boc group on this compound with these conditions makes it suitable for incorporation into peptides using SPPS. It can be coupled to the N-terminus of a resin-bound peptide using standard peptide coupling reagents. The carboxylic acid at the 4-position of the pyridine ring can then serve as a point for further derivatization or for linking to other molecules.

Incorporation into Bioactive Peptide Scaffolds

The incorporation of non-natural amino acids and scaffolds into peptides is a common strategy to enhance their biological activity, stability, and pharmacokinetic properties. The pyridine ring of this compound can act as a rigid scaffold to mimic peptide secondary structures, such as β-turns, or to present side-chain functionalities in a specific spatial orientation for optimal interaction with biological targets.

| Property | Description |

| Scaffold Rigidity | The pyridine ring provides a rigid framework, reducing the conformational flexibility of the peptide. |

| Introduction of Turns | Can induce β-turn-like structures in the peptide backbone. |

| Pharmacophore Presentation | Allows for the precise spatial arrangement of functional groups for target binding. |

| Enhanced Stability | The non-peptidic nature of the pyridine ring can increase resistance to enzymatic degradation. |

This table summarizes the key advantages of incorporating the this compound scaffold into bioactive peptides.

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a pyridine ring and orthogonally protected carboxylic acid functionalities provides a powerful platform for the construction of a wide range of complex molecules. From the synthesis of fused and macrocyclic heterocyclic systems to its application as a scaffold in peptide and peptidomimetic chemistry, this compound offers chemists a reliable tool for molecular design and discovery. Further exploration of its reactivity and applications is expected to lead to the development of novel compounds with significant biological and material properties.

Advanced Derivatization and Functionalization Strategies

This compound serves as a highly adaptable scaffold in organic synthesis. The presence of two distinct functional moieties—the carboxylic acid and the tert-butoxycarbonyl (Boc) protected pyridine ring—allows for a wide range of selective modifications. Advanced derivatization strategies leverage the unique reactivity of these groups to introduce diverse functionalities, enabling the construction of complex molecular architectures.

The functionalization of this compound can be directed at either the carboxylic acid group or the pyridine ring. The carboxylic acid is readily converted into a variety of other functional groups. Standard esterification procedures, reacting the acid with an alcohol under acidic conditions or via activation, yield the corresponding esters. google.com Similarly, amidation can be achieved by coupling with primary or secondary amines using common peptide coupling reagents, or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine. These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic properties of a lead compound.

The pyridine ring, particularly when activated by a halogen substituent, provides a handle for introducing carbon-carbon and carbon-heteroatom bonds. The Boc group is a tert-butyloxycarbonyl protecting group that allows for selective reactions at other sites of the molecule. chemimpex.com This protecting group is stable under many reaction conditions but can be conveniently removed with acid to reveal the secondary amine, which can then undergo further functionalization.

Transition metal-catalyzed cross-coupling reactions are powerful tools for derivatizing the pyridine core of nicotinic acid analogs. To utilize these methods, a halogenated precursor, such as a bromo- or chloronicotinic acid derivative, is typically required.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org For derivatives of this compound, this reaction is invaluable for introducing aryl, heteroaryl, or vinyl substituents onto the pyridine ring. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of a base like an amine, which can also serve as the solvent. wikipedia.orgresearchgate.net By applying this methodology to a halogenated precursor of this compound, alkynyl moieties can be readily installed. scirp.orgscirp.org These alkynyl-substituted pyridines are versatile intermediates for synthesizing more complex heterocyclic compounds. scirp.org The reaction is generally carried out under mild, anaerobic conditions to prevent the homocoupling of the terminal alkyne. soton.ac.uk

Ugi Reaction: The Ugi reaction is a four-component reaction (4CR) that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide in a single step. tcichemicals.comsciepub.com this compound can serve as the carboxylic acid component in this powerful transformation. nih.gov The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. Subsequent nucleophilic attack by the isocyanide and an intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino carboxamide product. nih.gov This reaction is highly efficient and allows for the rapid generation of diverse and complex molecular scaffolds from simple starting materials. tcichemicals.comnih.gov

| Reaction | Coupling Partners | Typical Catalyst/Reagents | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki Coupling | Halo-nicotinic acid derivative + Organoboron reagent (e.g., Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Aryl-Aryl, Aryl-Vinyl | Aryl- or vinyl-substituted nicotinic acid derivative |

| Sonogashira Coupling | Halo-nicotinic acid derivative + Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Aryl-Alkyne | Alkynyl-substituted nicotinic acid derivative |

| Ugi Reaction | This compound + Aldehyde/Ketone + Amine + Isocyanide | None (often proceeds without catalyst) | C-N and C-C (forms a bis-amide) | α-Acylamino carboxamide incorporating the nicotinic acid moiety |

Participation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. sciepub.com These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

This compound is an excellent substrate for isocyanide-based MCRs, most notably the Ugi four-component reaction (U-4CR). tcichemicals.comnih.gov As the carboxylic acid component, it plays a critical role in the reaction cascade, leading to the formation of complex α-acylamino amides. sciepub.com The versatility of the U-4CR allows for a vast number of potential products by simply varying the other three components (aldehyde, amine, and isocyanide), making it a cornerstone of combinatorial chemistry and drug discovery. tcichemicals.com

Another related MCR is the Passerini three-component reaction (P-3CR), which involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgmdpi.com this compound can also participate in this reaction, providing direct access to α-hydroxy carboxamide derivatives decorated with the nicotinic acid scaffold. organic-chemistry.org The participation of this building block in MCRs highlights its utility in constructing complex, drug-like molecules in a time- and resource-efficient manner. mdpi.comnih.gov

Computational and Spectroscopic Approaches in the Study of 4 Tert Butoxycarbonyl Nicotinic Acid and Its Transformations

Computational Chemistry for Reactivity and Mechanism Prediction

Computational chemistry serves as a powerful tool to predict the reactivity and reaction mechanisms of 4-(tert-butoxycarbonyl)nicotinic acid at a molecular level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a detailed understanding of its molecular geometry and electronic properties. electrochemsci.orgmdpi.comresearchgate.netnih.gov

The introduction of the electron-withdrawing tert-butoxycarbonyl group onto the pyridine (B92270) ring is expected to significantly influence the electronic distribution. DFT studies on related pyridine dicarboxylic acids have shown that the positions of substituents alter the electron density across the ring, which in turn affects the molecule's reactivity. electrochemsci.org For this compound, the carboxylic acid group at the 3-position and the tert-butoxycarbonyl group at the 4-position will both draw electron density from the pyridine ring.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. semanticscholar.org A smaller gap generally implies higher reactivity. It is anticipated that the electronic modifications induced by the tert-butoxycarbonyl group will modulate this energy gap compared to the parent nicotinic acid.

| Parameter | Description | Predicted Trend for this compound |

|---|---|---|

| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Lowered due to electron-withdrawing groups |

| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Lowered due to electron-withdrawing groups |

| HOMO-LUMO Gap ($\Delta E$) | Indicator of chemical reactivity | Potentially altered, influencing stability and reactivity |

Quantum chemical descriptors derived from DFT calculations offer quantitative measures of reactivity.

Fukui Functions are used to describe local chemical reactivity, predicting the most likely sites for nucleophilic and electrophilic attack. scm.com The Fukui function, , indicates the change in electron density at a point when the number of electrons in the molecule changes. derpharmachemica.com

f+(r) : Predicts sites for nucleophilic attack (where an electron is added).

f-(r) : Predicts sites for electrophilic attack (where an electron is removed).

f0(r) : Predicts sites for radical attack.

For this compound, the pyridine nitrogen and the carbonyl oxygens are expected to be primary sites for electrophilic attack, while the carbon atoms of the pyridine ring, particularly those adjacent to the nitrogen, would be susceptible to nucleophilic attack. sciengine.com

Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of a molecule. electrochemsci.org The MEP provides a visual representation of the charge distribution and is useful for identifying regions of positive and negative electrostatic potential.

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These would be expected around the carbonyl oxygens and the pyridine nitrogen.

Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the carboxylic acid and the pyridine ring.

| Descriptor | Predicted Nucleophilic Attack Sites | Predicted Electrophilic Attack Sites |

|---|---|---|

| Fukui Functions | Pyridine ring carbons | Pyridine nitrogen, Carbonyl oxygens |

| Molecular Electrostatic Potential | Hydrogens of the carboxylic acid and pyridine ring | Carbonyl oxygens, Pyridine nitrogen |

Advanced Spectroscopic Characterization of Synthetic Intermediates and Products

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives.

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons on the pyridine ring, the carboxylic acid proton, and the protons of the tert-butyl group. The protons on the pyridine ring would appear as distinct multiplets in the aromatic region (typically 7.0-9.0 ppm), with their chemical shifts influenced by the electron-withdrawing nature of the attached groups. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet at a more upfield position (around 1.5 ppm). sigmaaldrich.com

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include those for the carbonyl carbons of the carboxylic acid and the tert-butoxycarbonyl group (typically in the range of 160-180 ppm), the carbons of the pyridine ring (around 120-150 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). illinois.edubmrb.iochemicalbook.com

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the structural assignments. mdpi.com COSY would reveal the coupling between adjacent protons on the pyridine ring, while HSQC would correlate each proton with its directly attached carbon atom.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring Protons | 7.5 - 9.0 (multiplets) | - |

| Carboxylic Acid Proton | >10 (broad singlet) | - |

| Tert-butyl Protons | ~1.5 (singlet) | - |

| Pyridine Ring Carbons | - | 120 - 150 |

| Carboxylic Acid Carbonyl | - | 165 - 175 |

| Boc Carbonyl | - | ~150 - 160 |

| Boc Quaternary Carbon | - | ~80 - 85 |

| Boc Methyl Carbons | - | ~28 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. chemguide.co.uk

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orgspectroscopyonline.com

C=O Stretch (Carboxylic Acid): A strong, sharp absorption would appear around 1700-1725 cm⁻¹. libretexts.orgyoutube.com

C=O Stretch (Tert-butoxycarbonyl): Another strong absorption for the carbonyl group of the Boc protecting group would be expected around 1680-1700 cm⁻¹. researchgate.net

C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the ester-like Boc group would be present in the 1200-1300 cm⁻¹ region. spectroscopyonline.com

C-H Stretch: Absorptions for the aromatic C-H bonds on the pyridine ring would be seen just above 3000 cm⁻¹, while those for the aliphatic C-H bonds of the tert-butyl group would appear just below 3000 cm⁻¹. masterorganicchemistry.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Tert-butoxycarbonyl | C=O Stretch | 1680 - 1700 | Strong |

| Carboxylic Acid/Boc | C-O Stretch | 1200 - 1300 | Medium-Strong |

| Pyridine Ring | C-H Stretch | >3000 | Medium |

| Tert-butyl Group | C-H Stretch | <3000 | Medium |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. While specific high-resolution mass spectrometry (HRMS) data for this compound is not extensively published, the expected fragmentation patterns can be reliably predicted based on the well-established behavior of its constituent functional groups: the nicotinic acid core and the tert-butoxycarbonyl (Boc) protecting group.

The molecular formula of this compound is C11H13NO4, with a calculated molecular weight of approximately 223.22 g/mol . In HRMS, the exact mass of the molecular ion ([M]+• or [M+H]+) would be used to confirm the elemental composition with high accuracy.

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways, primarily involving the labile Boc group and the carboxylic acid moiety.

Fragmentation of the Boc Group: The tert-butoxycarbonyl group is known for its characteristic fragmentation patterns. A primary fragmentation route involves the loss of isobutylene (B52900) (C4H8), resulting in a fragment ion with a mass loss of 56 Da. This occurs through a six-membered ring transition state, often referred to as a McLafferty-type rearrangement. Another common fragmentation is the cleavage of the entire Boc group, leading to the loss of CO2 and isobutylene, a total of 100 Da. A fragment corresponding to the tert-butyl carbocation ([C4H9]+) at m/z 57 is also a characteristic peak for Boc-protected compounds.

Fragmentation of the Carboxylic Acid: The carboxylic acid group can also undergo fragmentation. A common pathway is the loss of a hydroxyl radical (•OH), resulting in a peak at [M-17]. Another possibility is the loss of the entire carboxyl group as COOH, leading to a fragment at [M-45]. Decarboxylation, the loss of CO2, would result in a fragment at [M-44].

The interplay of these fragmentation pathways would likely lead to a complex mass spectrum. The relative abundance of the fragment ions would depend on the ionization technique employed (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)) and the collision energy.

Predicted Fragmentation Pathways of this compound:

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z (approx.) | Plausible Mechanism |

| 223 ([M]+•) | [M - C4H8]+• | Isobutylene (56 Da) | 167 | McLafferty-type rearrangement of the Boc group. |

| 223 ([M]+•) | [M - C4H9O2]+ | Tert-butoxycarbonyl radical (101 Da) | 122 | Cleavage of the N-C(O) bond. |

| 223 ([M]+•) | [M - COOH]+ | Carboxyl radical (45 Da) | 178 | Alpha-cleavage at the carboxylic acid. |

| 223 ([M]+•) | [C4H9]+ | C7H4NO4• | 57 | Formation of the stable tert-butyl cation. |

| 167 | [M - C4H8 - CO2]+ | Carbon dioxide (44 Da) | 123 | Decarboxylation of the intermediate after isobutylene loss. |

It is important to note that this table represents predicted fragmentation based on chemical principles, and actual experimental data from MS and HRMS analysis would be required for definitive structural confirmation and elucidation of the precise fragmentation pathways.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to primarily involve the π-electron system of the pyridine ring.

The presence of the tert-butoxycarbonyl group attached to the nitrogen atom of the pyridine ring in this compound would likely cause a slight shift in the position and intensity of these absorption maxima. The Boc group, being an electron-withdrawing group, could potentially cause a small hypsochromic (blue) or bathochromic (red) shift depending on its electronic influence on the pyridine ring's chromophore. However, since the Boc group is not directly conjugated with the π-system of the ring, any shift is expected to be minimal.

The electronic transitions responsible for the UV absorption of the nicotinic acid chromophore are:

| Transition Type | Wavelength Range (nm) | Description |

| π → π | ~200-270 | Involves the excitation of an electron from a π bonding orbital to a π antibonding orbital within the pyridine ring. These are typically strong absorptions. |

| n → π | >270 | Involves the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π antibonding orbital. These transitions are generally weaker than π → π* transitions. |

A hypothetical UV-Visible spectrum of this compound would likely retain the general features of the nicotinic acid spectrum, with two main absorption bands in the 200-280 nm region. The exact λmax values would require experimental verification.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. While specific Raman or SERS studies on this compound are not widely reported, the expected spectral features can be inferred from studies on nicotinic acid and related compounds. researchgate.net

The Raman spectrum of this compound would be characterized by vibrational modes associated with the pyridine ring, the carboxylic acid group, and the tert-butoxycarbonyl group.

Expected Raman Bands for this compound:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 1700-1750 | C=O stretching | Carboxylic acid dimer / Boc group |

| 1600-1650 | C=C stretching | Pyridine ring |

| 1570-1600 | C=C stretching | Pyridine ring |

| 1300-1400 | C-H bending | tert-butyl group |

| 1000-1100 | Ring breathing mode | Pyridine ring |

| 800-900 | C-O-C stretching | Boc group |

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). This enhancement allows for the detection of much lower concentrations of the analyte. For this compound, SERS could provide insights into its orientation and interaction with the metal surface. It is plausible that the molecule would interact with the SERS substrate through the carboxylate group and the nitrogen atom of the pyridine ring, leading to a significant enhancement of the vibrational modes associated with these groups. The orientation on the surface could influence which Raman bands are most strongly enhanced.

Given the lack of specific experimental data, the table above is a prediction based on the known vibrational frequencies of the constituent functional groups. Experimental Raman and SERS studies would be necessary to confirm these assignments and to fully characterize the vibrational properties of this compound.

Future Research Trajectories and Emerging Opportunities for 4 Tert Butoxycarbonyl Nicotinic Acid Research

Development of Novel and Efficient Synthetic Routes

While existing methods for synthesizing nicotinic acid and its derivatives provide a solid foundation, a significant area of future research lies in the development of more efficient and novel synthetic pathways. nih.govresearchgate.net Current multi-step syntheses often present challenges related to yield, cost of starting materials, and purification. Future efforts will likely concentrate on creating more convergent and atom-economical routes.

Exploration of Unprecedented Chemical Transformations and Derivatizations

The unique electronic properties of the pyridine (B92270) ring in 4-(Tert-butoxycarbonyl)nicotinic acid, combined with the reactivity of its carboxyl and Boc-protected amine functionalities (after potential transformation), offer a rich playground for exploring new chemical reactions. Future research will undoubtedly focus on leveraging this reactivity to forge previously inaccessible molecular architectures.

For instance, the development of novel cross-coupling reactions at different positions of the pyridine ring could lead to a diverse library of derivatives. researchgate.net Investigations into photochemical or electrochemical transformations could unlock new reaction pathways that are not achievable under thermal conditions, enabling the synthesis of unique and complex nicotinic acid derivatives. nih.gov Another area of interest is the use of the nicotinate (B505614) structure as a directing group to control reactivity at other parts of a molecule. A recent study demonstrated the use of a tert-butyl nicotinate directing group to facilitate a zinc-catalyzed amide-to-ester transformation under mild conditions, mimicking metallo-exopeptidase activity. researchgate.net This biomimetic approach opens the door to developing new catalytic processes where the inherent structure of the nicotinic acid moiety is used to achieve selective transformations.

Integration of Advanced Mechanistic and Computational Modeling for Rational Design

The integration of computational chemistry and machine learning is set to revolutionize the way chemical research is conducted. For this compound, these tools offer a powerful approach to rationally design new syntheses and predict the properties of novel derivatives. Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, understand catalyst behavior, and predict the outcomes of unexplored transformations. rsc.org This insight allows for the optimization of reaction conditions and the in-silico screening of potential catalysts, saving significant time and resources in the laboratory.

Furthermore, the rise of artificial intelligence (AI) and machine learning in chemistry presents an opportunity to develop predictive models for reaction outcomes and retrosynthesis. chimia.ch By training algorithms on large datasets of chemical reactions, it may become possible to predict the optimal synthetic route to a desired derivative of 4-(Tert-butoxycarbonyl)nicotinate or to identify entirely new reactions. These "self-driving laboratories" could autonomously plan and execute experiments, accelerating the discovery of new molecules with desired properties. researchgate.net

Implementation in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a major technological shift in organic chemistry. nih.govillinois.edu These technologies offer enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. uniqsis.com

The synthesis and derivatization of this compound are well-suited for implementation in flow chemistry. vapourtec.com For example, a green synthesis of nicotinamide (B372718) derivatives has been successfully developed in sustainable continuous-flow microreactors. nih.gov This approach allows for rapid optimization of reaction conditions and straightforward scaling-up of production. researchgate.net Coupling flow reactors with in-line analytical techniques enables real-time monitoring and optimization of reactions.

Automated synthesis platforms can further accelerate research by enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. sigmaaldrich.comscripps.edu By automating the repetitive tasks of synthesis and purification, researchers can focus on experimental design and data analysis, significantly increasing the pace of discovery.

Advancement of Sustainable and Green Chemical Syntheses

In line with the global push towards environmental responsibility, future research on this compound will increasingly prioritize sustainable and green chemistry principles. chimia.ch This involves minimizing waste, reducing energy consumption, and utilizing renewable resources and less hazardous substances.

A key focus will be the replacement of conventional toxic solvents with greener alternatives. For instance, the green solvent Cyrene™ has been shown to be a viable substitute for solvents like DMF and DMSO in nucleophilic aromatic substitutions of nicotinic esters. researchgate.net Another significant area is the development of biocatalytic methods. nih.gov The use of enzymes for organic synthesis offers numerous advantages, including mild reaction conditions, high selectivity, and reduced environmental impact. nih.govfrontiersin.org The enzymatic synthesis of nicotinic acid is gaining considerable attention as an eco-friendly alternative to traditional chemical methods that often require high energy input. frontiersin.org

Furthermore, shifting from stoichiometric reagents to catalytic processes is a cornerstone of green chemistry. nih.gov Developing highly efficient and recyclable catalysts for the synthesis and modification of this compound will be a critical research goal, leading to more sustainable and economically viable chemical processes.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(tert-butoxycarbonyl)nicotinic acid?

Answer:

The tert-butoxycarbonyl (Boc) group is typically introduced via a carbamate-forming reaction. A common method involves reacting nicotinic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. For example, 6-[4-(tert-butoxycarbonyl)piperazin-1-yl]nicotinic acid (CAS 201809-22-5) is synthesized by coupling Boc-protected piperazine with nicotinic acid derivatives under reflux in anhydrous dichloromethane . Key steps include:

- Protection : Ensure anhydrous conditions to prevent Boc group hydrolysis.

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water) to achieve >95% purity .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

- Melting Point : Confirm identity via melting point analysis (e.g., 298–300°C for related Boc-nicotinic acid derivatives) .

- Spectroscopy : Use / NMR to verify Boc group presence (e.g., tert-butyl protons at δ 1.4 ppm).

- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H] at m/z 307.34 for CHNO) .

- HPLC : Monitor purity with reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers resolve contradictions in reported melting points or stability data for Boc-protected nicotinic acid derivatives?

Answer:

Discrepancies may arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify multiple crystalline forms.

- Impurities : Analyze via NMR (e.g., residual solvents) or LC-MS to detect byproducts .

- Decomposition : Store the compound at -20°C under nitrogen to prevent Boc group cleavage, especially in humid or acidic environments .

Advanced: What methodological considerations are critical for maintaining the stability of this compound during reactions?

Answer:

- Acid Sensitivity : Avoid protic solvents (e.g., methanol) or acidic conditions (pH <5), which cleave the Boc group. Use neutral buffers or aprotic solvents (e.g., DMF, THF) .

- Thermal Stability : Limit heating above 100°C; reflux in dichloromethane (40°C) is preferable to DMF (153°C) for Boc retention .

- Monitoring : Track Boc integrity via TLC (R shift after deprotection) or in-situ FTIR (loss of carbonyl stretch at ~1750 cm) .

Basic: What are the recommended storage conditions and handling precautions for this compound?

Answer:

- Storage : Keep at -20°C in airtight, amber vials under nitrogen to prevent hydrolysis. Desiccate with silica gel to avoid moisture .

- Handling : Use nitrile gloves, safety goggles, and fume hoods. Avoid skin contact, as carboxylic acid derivatives can cause irritation .

- Waste Disposal : Neutralize with sodium bicarbonate before incineration as hazardous organic waste .

Advanced: How can this compound be utilized in drug discovery or peptide mimetic design?

Answer:

- Peptide Coupling : Activate the carboxylic acid with EDC/HOBt for amide bond formation with amino groups.

- Protecting Group Strategy : The Boc group enables selective deprotection (e.g., with TFA) for sequential functionalization in multi-step syntheses .

- SAR Studies : Modify the nicotinic acid core to explore bioactivity (e.g., kinase inhibition or GPCR targeting) while retaining Boc for solubility .

Advanced: What analytical techniques are recommended for detecting decomposition products during long-term storage?

Answer:

- LC-MS/MS : Identify hydrolyzed products (e.g., free nicotinic acid) using a C18 column and negative ion mode.

- NMR : Monitor tert-butyl peak integrity (δ 1.4 ppm) and new signals from degradation .

- Karl Fischer Titration : Quantify moisture content in stored samples to correlate with decomposition rates .

Basic: What solvents and reaction conditions are optimal for recrystallizing this compound?

Answer:

- Solvent Pair : Ethanol/water (7:3 v/v) achieves high recovery (>90%) with minimal Boc loss.

- Temperature : Dissolve at 70°C, cool slowly to 4°C for crystal growth.

- Yield : Typical yields range from 70–85% after recrystallization .

Advanced: How can researchers troubleshoot low yields in Boc-protection reactions of nicotinic acid derivatives?

Answer:

- Base Selection : Use DMAP (10 mol%) instead of triethylamine to enhance Boc₂O activation.

- Stoichiometry : Maintain a 1.2:1 molar ratio of Boc₂O to substrate to ensure complete reaction.

- Side Reactions : Add molecular sieves to sequester water, preventing Boc₂O hydrolysis .

Advanced: What computational tools can predict the reactivity or stability of this compound in complex reaction systems?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model Boc group cleavage energetics under acidic/basic conditions.

- Molecular Dynamics : Simulate solvent interactions (e.g., water penetration in DMSO) to predict hydrolysis rates.

- pKa Prediction : Tools like ACD/Labs estimate the carboxylic acid pKa (~2.5) to guide reaction pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.